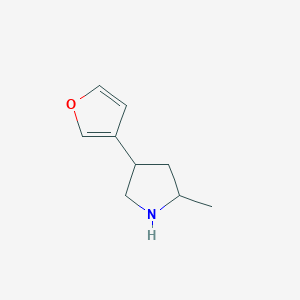
(R)-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine is a complex organic compound that features an indole moiety, a difluoropropanamine group, and a tert-butyldiphenylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine typically involves multiple steps, including the formation of the indole moiety, the introduction of the difluoropropanamine group, and the protection of hydroxyl groups with tert-butyldiphenylsilyl ether. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form various oxidation products.
Reduction: The difluoropropanamine group can be reduced to form different amine derivatives.
Substitution: The tert-butyldiphenylsilyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trimethylsilyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various indole derivatives, while reduction of the difluoropropanamine group can produce different amine compounds.
Scientific Research Applications
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the difluoropropanamine group can modulate biological activity through its interactions with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine: Unique due to its combination of indole, difluoropropanamine, and tert-butyldiphenylsilyl ether groups.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-hydroxy-2,2-difluoropropan-1-amine: Lacks the tert-butyldiphenylsilyl ether group, resulting in different chemical properties.
®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((trimethylsilyl)oxy)-2,2-difluoropropan-1-amine: Contains a trimethylsilyl ether group instead of tert-butyldiphenylsilyl ether, leading to different reactivity and stability.
Uniqueness
The uniqueness of ®-N-(1-(1H-Indol-3-yl)propan-2-yl)-3-((tert-butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C30H36F2N2OSi |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]propan-1-amine |
InChI |
InChI=1S/C30H36F2N2OSi/c1-23(19-24-20-33-28-18-12-11-17-27(24)28)34-21-30(31,32)22-35-36(29(2,3)4,25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-18,20,23,33-34H,19,21-22H2,1-4H3/t23-/m1/s1 |
InChI Key |
RIRYABDHMMAVEG-HSZRJFAPSA-N |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


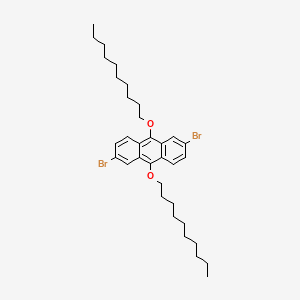
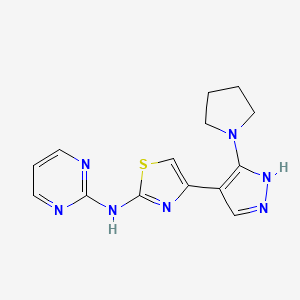
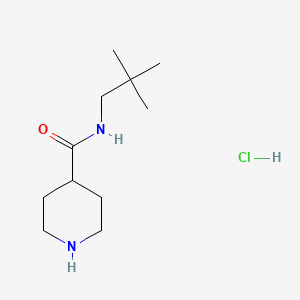
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
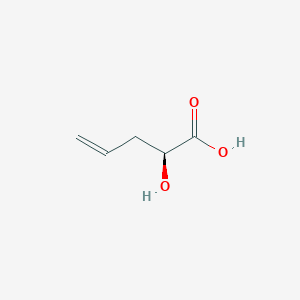
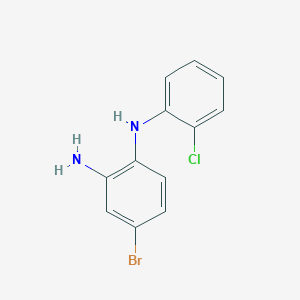
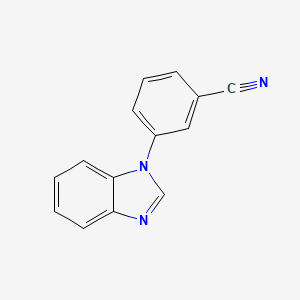
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
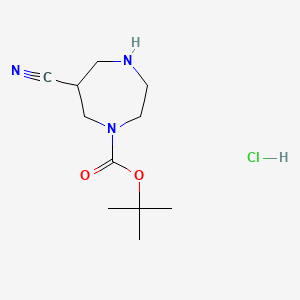
![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)
